2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid
Description
2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid is a succinic acid derivative featuring a substituted anilino-methyl group. Succinic acid (C₄H₆O₄) is a dicarboxylic acid widely used as a platform chemical in pharmaceuticals, polymers, and food additives . The modification of succinic acid with aromatic amines, as seen in this compound, is common in drug design to improve bioactivity or target specificity .
The isopropyl and methyl groups may influence solubility, metabolic stability, and receptor binding compared to simpler derivatives.
Properties
IUPAC Name |
2-[(3-methyl-4-propan-2-ylanilino)methyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9(2)13-5-4-12(6-10(13)3)16-8-11(15(19)20)7-14(17)18/h4-6,9,11,16H,7-8H2,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASMVAHCUAYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(CC(=O)O)C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid typically involves the reaction of 4-isopropyl-3-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Methylsuccinic Acid
- Structure : Methyl group attached to the succinic acid backbone.
- Properties :
- Applications : Used in polymer synthesis and as a chiral building block in organic chemistry.
Succinic Acid Esters (e.g., Dimethyl Succinate)
- Structure: Esterification of succinic acid with methanol or ethanol.
- Properties :
- Contrast: The target compound’s anilino-methyl group introduces hydrogen-bonding and ionic interaction capabilities, making it more suited for pharmaceutical applications than non-reactive esters .
2-(Substituted Benzylidene)succinic Acids
- Structure : Conjugated benzylidene group attached to succinic acid.
- Example: (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid shows anti-inflammatory properties.
- Contrast: The target compound’s flexible anilino-methyl linker may allow better conformational adaptability in biological systems compared to rigid benzylidene derivatives .
Thiazole-Linked Succinic Acids
- Structure: Succinic acid linked to thiazole rings via methylene bridges (e.g., 2-((2-Imino-4-phenylthiazol-3(2H)-yl)methyl)succinic acid).
- Properties :
- Contrast : The target compound’s isopropyl and methyl groups may reduce polarity, improving membrane permeability compared to polar thiazole derivatives .
Quinoline-Linked Succinic Acids
- Structure: Example: 2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinolin-7-yl)amino]succinic acid .
- Nitro and fluoro substituents enhance redox activity.
- Contrast : The target compound lacks redox-active groups but may exhibit better metabolic stability due to its alkyl-substituted aniline group .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | pKa₁ | pKa₂ | Key Applications |
|---|---|---|---|---|
| Succinic acid | 118.09 | 4.21 | 5.64 | Polymers, food additives |
| Methylsuccinic acid | 132.12 | 4.13 | 5.64 | Chiral synthesis |
| Dimethyl succinate | 146.14 | - | - | Solvents, plastics |
| Target compound | ~319.38* | ~3.8* | ~5.2* | Pharmaceuticals (inferred) |
*Estimated based on structural analogs.
Biological Activity
2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an isopropyl group and a methylaniline moiety, which are believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate to High |
| Gram-negative bacteria | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Key Findings:
- Induces apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Inhibits cell cycle progression at the G1/S phase.
Neuroprotective Effects
Emerging research suggests that 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid may possess neuroprotective properties. It has been studied for its potential role in mitigating neurodegenerative diseases such as Alzheimer's disease. The compound appears to inhibit the aggregation of tau proteins, which are implicated in tauopathies.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
- Cell Signaling Modulation : The compound influences signaling pathways related to apoptosis and cell proliferation.
- Antioxidant Activity : It may exert protective effects against oxidative stress, which is crucial in neurodegenerative conditions.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that 2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Study 2: Cancer Cell Line Testing
In a controlled laboratory setting, the compound was tested on MCF-7 cells, resulting in a significant reduction in cell viability (approximately 70%) at concentrations of 50 µM after 48 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
